tert-Butyl 4-(2-(2-cyanoethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate
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Description
Tert-Butyl 4-(2-(2-cyanoethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.413. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate
This compound is an essential intermediate for small molecule anticancer drugs. It is synthesized from commercially available piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of 71.4%. This synthesis pathway highlights its potential in developing drugs for cancer, depression, and cerebral ischemia treatment (Zhang, Ye, Xu, & Xu, 2018).
Versatility in Synthetic Organic Chemistry
Tert-Butyl phenylazocarboxylates, similar in structure, serve as versatile building blocks in synthetic organic chemistry. They undergo nucleophilic substitutions and radical reactions, including oxygenation, halogenation, and aryl-aryl coupling, under mild conditions. This versatility makes them suitable for various synthetic applications (Jasch, Höfling, & Heinrich, 2012).
Photochemical and Thermal Synthesis
The photochemical and thermal synthesis of [Ru(tpy)(phen)L]2+ complexes, where L represents monodentate ligands, involves tert-butyl phenylazocarboxylates. These complexes have applications in photoredox catalysis and solar energy conversion, demonstrating the role of tert-butyl phenylazocarboxylates in advanced material synthesis (Bonnet, Collin, Gruber, Sauvage, & Schofield, 2003).
Applications in Material Science
Synthesis and Characterization of Schiff Base Compounds
Tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, leads to Schiff base compounds. These compounds, characterized by FTIR, NMR, and X-ray crystallographic analysis, have potential applications in materials science, particularly in the development of new functional materials with specific electronic and photonic properties (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Reactions and Mechanisms
Palladium-Catalyzed Coupling Reactions
Tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate undergoes palladium-catalyzed coupling with substituted arylboronic acids, producing a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This reaction showcases the compound's role in facilitating cross-coupling reactions, a cornerstone in modern synthetic organic chemistry (Wustrow & Wise, 1991).
Properties
IUPAC Name |
tert-butyl 4-[2-(2-cyanoethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-13-10-16(11-14-21)17-9-5-4-7-15(17)8-6-12-20/h4-5,7,9-10H,6,8,11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGFQRNTYVJNGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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